![molecular formula C19H17N5 B2826626 1-(2,4-二甲基苯基)-N-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 393784-87-7](/img/structure/B2826626.png)

1-(2,4-二甲基苯基)-N-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

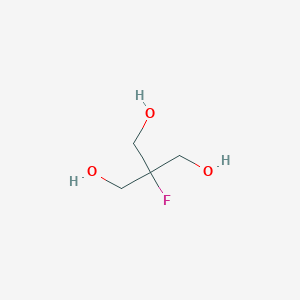

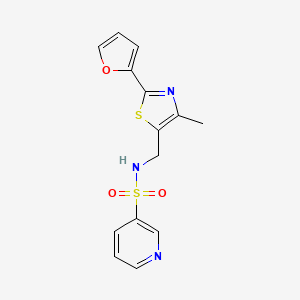

“1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of this compound involves a series of transformations including the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a pyrimidine ring . The molecular weight of this compound is 135.1267 .Chemical Reactions Analysis

This compound has been synthesized as a novel CDK2 targeting compound . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .科学研究应用

合成和生物活性

- 吡唑并[3,4-d]嘧啶衍生物的合成因其多样的生物活性而被广泛研究。这些化合物在诸如抗癌、抗炎、镇痛和抗菌应用等领域显示出前景。例如,一系列 3,5-二苯基-1H-吡唑衍生物表现出与乙酰水杨酸相当的血小板抗聚集活性,以及中等的抗高血压、局部麻醉、镇痛和抗炎活性 (Bondavalli 等人,1992)。

- 另一项研究重点关注吡啶连接的吡唑杂环化合物的合成,该化合物展示了杀虫和抗菌潜力。这些化合物针对选定的微生物进行了评估,显示出显着的活性 (Deohate & Palaspagar,2020)。

- 吡唑并[3,4-d]嘧啶-4-酮衍生物也已合成并测试其抗癌活性。一些化合物对 MCF-7 人乳腺腺癌细胞系表现出有效的抑制活性,突出了它们作为抗癌剂的潜力 (Abdellatif 等人,2014)。

合成技术和表征

- 新型合成技术,如微波辐射环缩合和超声辐射,已被用于有效合成吡唑并[1,5-a]嘧啶衍生物。这些方法在反应速度和产物收率方面具有优势,有助于探索这些化合物的生物活性 (Kaping、Helissey 和 Vishwakarma,2020)。

抗菌和抗癌应用

- 吡唑并[3,4-d]嘧啶衍生物的抗菌和抗癌活性已被广泛研究。例如,新型吡唑并嘧啶衍生物表现出显着的抗癌和抗 5-脂氧合酶活性,表明其治疗潜力 (Rahmouni 等人,2016)。

作用机制

Target of Action

The primary target of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway, leading to the arrest of cell division . This results in the induction of apoptosis, a programmed cell death process that eliminates damaged or unnecessary cells .

Result of Action

The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound effectively inhibits cell proliferation and induces cell death in these lines .

未来方向

生化分析

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry . These compounds have shown good in vitro anti-proliferative activities against various cell lines .

Cellular Effects

Some studies suggest that related compounds can significantly inhibit the growth of certain cell lines

Molecular Mechanism

It is suggested that related compounds may interact with protein kinases, which play active roles in cellular signal transduction pathways

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)24-19-16(11-22-24)18(20-12-21-19)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGXVUYONRSOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2826547.png)

![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)